6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a bicyclic organic compound characterized by its unique structural framework that includes a bicyclo[3.1.0]hexane core with two fluorine atoms at the 6-position and an amine functional group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 149.16 g/mol. The compound is notable for its rigidity and potential applications in medicinal chemistry due to its structural resemblance to various biologically active molecules.
Research indicates that compounds similar to 6,6-difluorobicyclo[3.1.0]hexan-3-amine exhibit significant biological activities, particularly in the context of drug design. The presence of fluorine atoms can enhance metabolic stability and alter pharmacokinetic properties, making such compounds valuable in the development of pharmaceuticals targeting various diseases, including viral infections and cancer .
The synthesis methods for 6,6-difluorobicyclo[3.1.0]hexan-3-amine include:
The unique structure and properties of 6,6-difluorobicyclo[3.1.0]hexan-3-amine make it suitable for various applications:
Studies investigating the interactions of 6,6-difluorobicyclo[3.1.0]hexan-3-amine with biological targets are crucial for understanding its potential therapeutic effects. These studies often focus on:
Such interaction studies are essential for optimizing its use in drug development.
Several compounds share structural similarities with 6,6-difluorobicyclo[3.1.0]hexan-3-amine, each exhibiting unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Bicyclo[3.1.0]hexan-6-amine | Bicyclic structure without fluorine | Lacks fluorine substitution |
4,4-Difluorocyclohexane | Cyclohexane core with difluoro substitution | More flexible compared to bicyclic structure |
1-Amino-2-fluoro-cyclopropane | Cyclopropane ring with amino group | Smaller ring structure |
1,2-Difluorocyclopropane | Cyclopropane with two fluorines | Different ring size affects reactivity |
Each of these compounds presents distinct chemical behavior and biological activity profiles, highlighting the uniqueness of 6,6-difluorobicyclo[3.1.0]hexan-3-amine in terms of its rigidity and potential applications in drug design.